molecular formula C12H14N2O3 B562780 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione CAS No. 13500-24-8

5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione

Cat. No. B562780
CAS RN: 13500-24-8
M. Wt: 234.255
InChI Key: KWLVVXBHGRDQMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione involves several steps. Researchers have explored various synthetic routes, including condensation reactions and cyclization processes. Precursors such as 4-methoxybenzaldehyde and 5-methylimidazolidine-2,4-dione are commonly used. The yield, purity, and scalability of these synthetic methods have been investigated .


Molecular Structure Analysis

The compound’s molecular structure consists of an imidazolidine ring with a methyl group at position 5 and a benzyl group (bearing a methoxy substituent) attached to the nitrogen atom at position 5. The presence of the methoxy group influences the compound’s reactivity and biological activity. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms using spectroscopic techniques such as NMR and X-ray crystallography .


Chemical Reactions Analysis

5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione participates in various chemical reactions. These include nucleophilic substitutions, oxidation-reduction reactions, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles. Additionally, the compound’s stability under various conditions has been investigated .


Physical And Chemical Properties Analysis

  • InChI Code : The InChI code provides a unique representation of its molecular structure .

Safety And Hazards

  • MSDS : Detailed safety information is available in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(10(15)13-11(16)14-12)7-8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLVVXBHGRDQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662078
Record name 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione

CAS RN

13500-24-8
Record name 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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